molecular formula C20H26N2O4S B2844214 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034308-77-3

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2844214
CAS No.: 2034308-77-3
M. Wt: 390.5
InChI Key: VIEHRFJQNIWZSY-UHFFFAOYSA-N
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Description

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a hybrid structure combining benzylsulfonyl-substituted piperidine and 3,5-dimethylisoxazole pharmacophores, a design strategy frequently employed in developing targeted protein inhibitors. While direct studies on this specific molecule are limited, research on closely related structural analogs provides strong insight into its potential research applications. Compounds incorporating the 1-(benzylsulfonyl)piperidine moiety have demonstrated potent bioactivity, particularly as inhibitors of the Hedgehog (Hh) signaling pathway . Aberrant activation of this pathway is implicated in several cancers, including basal cell carcinoma and medulloblastoma. Related molecules have shown efficacy in suppressing tumor growth, even in models of drug-resistant disease, by targeting Smoothened (SMO) receptor function and preventing its ciliary translocation . The 3,5-dimethylisoxazole component is a common heterocycle in drug discovery, often utilized to modulate physicochemical properties and target engagement. This reagent is provided for research purposes only and is strictly intended for use in laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers can employ this compound as a chemical tool for probing Hedgehog pathway mechanics, investigating mechanisms of oncogenic resistance, and as a structural template in the design and synthesis of novel bioactive molecules.

Properties

IUPAC Name

1-(4-benzylsulfonylpiperidin-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-19(16(2)26-21-15)8-9-20(23)22-12-10-18(11-13-22)27(24,25)14-17-6-4-3-5-7-17/h3-7,18H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEHRFJQNIWZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step usually involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Isoxazole Moiety: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.

    Final Coupling: The final step involves coupling the benzylsulfonyl piperidine intermediate with the isoxazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound has demonstrated various biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The sulfonamide group enhances these properties by increasing the lipophilicity and bioavailability of the compound .
  • Antidepressant Effects : Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Potential Therapeutic Applications

Given its biological profile, 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one holds promise for various therapeutic applications:

Antimicrobial Agents

The compound could be developed into a new class of antimicrobial agents targeting resistant strains of bacteria and fungi. Its sulfonamide component is known for enhancing antibacterial efficacy.

Central Nervous System Disorders

Due to its potential antidepressant effects, this compound may be explored for treating conditions like depression and anxiety disorders. Further research into its pharmacodynamics could elucidate its role in modulating mood-related pathways.

Cancer Therapy

Preliminary studies suggest that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. Investigating the compound's effects on cancer cell lines could provide insights into its utility as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the implications of piperidine derivatives in medicinal chemistry:

StudyFocusFindings
Bylov et al. (2022)Antibacterial ActivityDemonstrated significant activity against Gram-positive bacteria .
Hryhoriv et al. (2022)Antidepressant EffectsReported positive results in animal models for depression .
Oniga et al. (2018)Synthesis and Structure Activity RelationshipDiscussed modifications leading to enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole moiety can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogs from Pharmacopeial Literature

highlights two propan-1-one derivatives:

  • 1-[4-(β-d-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one (hesperetin dihydrochalcone 7′-glucoside)
  • 3-(3-Hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one (hesperetin dihydrochalcone)
Key Structural Differences:
Feature Target Compound Hesperetin Dihydrochalcone 7′-Glucoside Hesperetin Dihydrochalcone
Core Backbone Propan-1-one Propan-1-one Propan-1-one
Substituent 1 4-(Benzylsulfonyl)piperidine 4-(Glucosyloxy)-2,6-dihydroxyphenyl 2,4,6-Trihydroxyphenyl
Substituent 2 3,5-Dimethylisoxazole 3-Hydroxy-4-methoxyphenyl 3-Hydroxy-4-methoxyphenyl
Electron Effects Electron-withdrawing (sulfonyl) Electron-donating (hydroxyl, methoxy) Electron-donating (hydroxyl)
Molecular Weight (est.) ~450 g/mol ~600 g/mol ~350 g/mol
Solubility (logP) Moderate lipophilicity (logP ~2.5) High hydrophilicity (logP ~−1.2) Moderate lipophilicity (logP ~1.8)
Functional Implications:
  • Benzylsulfonyl vs. In contrast, the glucosyl group in hesperetin 7′-glucoside increases water solubility, favoring bioavailability in polar environments .
  • Isoxazole vs. Methoxy/Hydroxyl Groups: The 3,5-dimethylisoxazole in the target compound likely confers metabolic stability compared to the oxidation-prone phenolic groups in hesperetin derivatives. This could extend half-life in vivo .

Research Findings and Pharmacological Profiles

Target Compound (Hypothetical Data):
  • Enzyme Inhibition : Preliminary molecular docking studies suggest strong affinity for kinase targets (e.g., PI3K, EGFR) due to sulfonyl-isoxazole synergy.
  • Metabolic Stability : The isoxazole ring resists cytochrome P450-mediated degradation, as observed in analogous compounds .
Hesperetin Analogs ():
  • Antioxidant Activity: Hesperetin derivatives exhibit radical-scavenging properties due to phenolic hydroxyl groups, with IC₅₀ values ~20 μM in DPPH assays .
  • Bioavailability : The glucoside derivative shows enhanced intestinal absorption but rapid renal clearance, limiting therapeutic duration .

Biological Activity

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzylsulfonyl group and a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₆H₁₈N₂O₃S, and it has a molecular weight of approximately 318.39 g/mol. The structural components suggest potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. For instance, derivatives containing piperidine rings have shown promising results in inhibiting these enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .

Table 1: Enzyme Inhibition Potency

CompoundAChE IC50 (µM)BChE IC50 (µM)
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-oneTBDTBD
Similar Piperidine Derivative0.640.93
Reference Compound0.38SI = 7

Receptor Interactions

The compound may also interact with chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Studies have shown that benzylpiperidine derivatives can act as potent antagonists for CCR3, indicating that the target compound could exhibit similar pharmacological effects .

Case Study: CCR3 Antagonism
In vitro studies demonstrated that certain benzylpiperidine derivatives effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils. The structure-activity relationship (SAR) highlighted the importance of the benzylsulfonyl substitution for enhancing receptor affinity and selectivity .

The proposed mechanism of action for the compound includes:

  • Inhibition of Enzymatic Activity : By binding to the active sites of AChE and BChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
  • Receptor Modulation : The interaction with CCR3 may alter downstream signaling pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive eosinophilic activity.

Therapeutic Implications

Given its biological activity, this compound holds promise for further development as a therapeutic agent in treating neurodegenerative diseases and inflammatory disorders. The dual action of enzyme inhibition and receptor antagonism could provide a multifaceted approach to therapy.

Q & A

What are the optimal synthetic routes for 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine ring, starting with sulfonylation using benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The propan-1-one moiety is introduced via nucleophilic acyl substitution, followed by coupling with 3,5-dimethylisoxazole-4-yl groups using palladium-catalyzed cross-coupling or nucleophilic addition. Systematic optimization involves Design of Experiments (DoE) to assess variables like temperature (e.g., 60–100°C for sulfonylation), solvent polarity (acetonitrile vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Reaction progress is monitored via HPLC or LC-MS to identify intermediates and byproducts .

How can the three-dimensional structure of this compound be determined using X-ray crystallography, and what role do SHELX programs play in refinement?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via vapor diffusion (e.g., methanol/water). Data collection at cryogenic temperatures (100 K) minimizes radiation damage. SHELX programs (SHELXD for phasing, SHELXL for refinement) are critical for solving and refining structures, especially for handling twinning or high-resolution data. Hydrogen bonding networks and torsional angles of the benzylsulfonyl and isoxazole groups are analyzed using Olex2 or Mercury. Discrepancies in electron density maps may require iterative refinement cycles .

What computational methods are employed to predict the binding interactions of this compound with biological targets, and how can molecular dynamics (MD) simulations validate these predictions?

Methodological Answer:
Docking studies (AutoDock Vina, Glide) predict binding poses to targets like kinases or GPCRs, using homology models or crystal structures (e.g., PDB entries). Pharmacophore modeling identifies critical interactions (e.g., sulfonyl oxygen hydrogen bonds). MD simulations (AMBER, GROMACS) over 100+ ns assess stability of ligand-receptor complexes, calculating RMSD/RMSF values. Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications .

How do structural modifications at the benzylsulfonyl or isoxazole moieties affect the compound's pharmacological activity?

Methodological Answer:
SAR studies involve synthesizing analogs with substituents like halogenated benzylsulfonyl groups or methyl-to-ethyl isoxazole substitutions. In vitro assays (e.g., IC₅₀ determination via fluorescence polarization) evaluate potency against targets. Meta-analysis of activity cliffs identifies critical substituents. For example, bulkier sulfonyl groups may enhance target selectivity but reduce solubility, requiring log P optimization .

What analytical techniques are critical for assessing purity and stability under different storage conditions?

Methodological Answer:
HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) quantifies purity (>98%). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS, identifying hydrolytic cleavage of the sulfonyl-piperidine bond. Mass balance analysis correlates degradation products with potency loss. Buffer solutions (e.g., sodium acetate, pH 4.6) are used to simulate physiological conditions .

What strategies are used to resolve contradictions in biological activity data across different experimental models?

Methodological Answer:
Discrepancies between in vitro and in vivo efficacy may arise from bioavailability differences. Comparative studies using isotopic labeling (¹⁴C-tracer) quantify tissue distribution. Orthogonal assays (e.g., SPR vs. cell-based luciferase) validate target engagement. Meta-regression analysis identifies confounding variables (e.g., serum protein binding in cell culture) .

How is the compound's pharmacokinetic profile evaluated through in vitro and in vivo models?

Methodological Answer:
In vitro ADME assays include:

  • Caco-2 permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Microsomal stability (half-life >30 min in human liver microsomes).
    In vivo, pharmacokinetics are assessed in rodents (IV/PO dosing, plasma sampling via LC-MS/MS). Non-compartmental analysis calculates AUC, Cmax, and t₁/₂. Allometric scaling predicts human doses .

What methodologies are applied to study the compound's metabolism and potential toxicity?

Methodological Answer:
Metabolite identification uses human hepatocytes or recombinant CYP enzymes (e.g., CYP3A4), with LC-HRMS/MS for structural elucidation. Ames test (TA98/TA100 strains) and hERG patch-clamp assays assess genotoxicity and cardiotoxicity. Reactive metabolite trapping (GSH adducts) screens for covalent binding risks .

How can the compound's potential as a lead in multi-target drug discovery be assessed?

Methodological Answer:
Polypharmacology profiling via kinase/GPCR panels (Eurofins Cerep) identifies off-target effects. Systems biology approaches (network pharmacology) map interactions with disease pathways. In silico target prediction tools (SwissTargetPrediction) prioritize secondary targets. Synergistic effects are tested in combination therapies (e.g., checkerboard assays) .

What interdisciplinary approaches integrate this compound into materials science or chemical biology research?

Methodological Answer:
In materials science, the sulfonyl group enhances polymer crosslinking (e.g., DSC/TGA analyzes thermal stability). In chemical biology, photoaffinity probes (e.g., diazirine-tagged analogs) map target engagement in live cells via click chemistry (CuAAC). Surface plasmon resonance (SPR) quantifies binding kinetics to immobilized proteins .

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